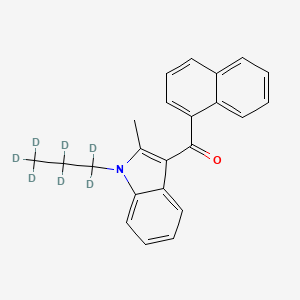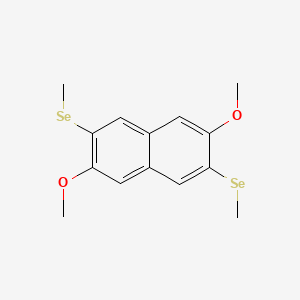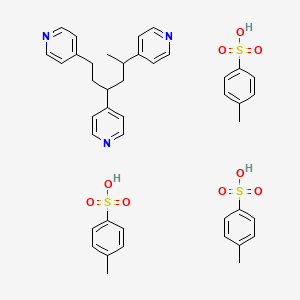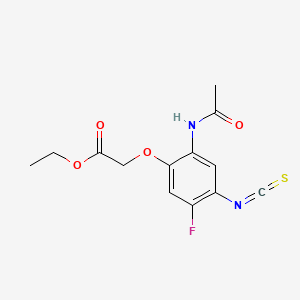
JWH 015-d7
Übersicht
Beschreibung
JWH 015-d7 ist eine deuterierte Form von JWH 015, einem synthetischen Cannabinoid. Es wird hauptsächlich als analytischer Referenzstandard für die Quantifizierung von JWH 015 in verschiedenen Anwendungen verwendet, darunter forensische und toxikologische Studien . Die Verbindung zeichnet sich durch die Substitution von Wasserstoffatomen durch Deuterium aus, was sie aufgrund ihrer eindeutigen Isotopensignatur in der Massenspektrometrie nützlich macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in die Molekülstruktur von JWH 015. Dies wird typischerweise durch die Verwendung deuterierter Reagenzien und Lösungsmittel während des chemischen Syntheseprozesses erreicht. Die Reaktionsbedingungen beinhalten oft die Verwendung deuterierter Lösungsmittel wie deuteriertes Chloroform oder deuteriertes Methanol, und die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt, um die Einarbeitung von Deuteriumatomen sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und Lösungsmitteln, und die Reaktionen werden in großen Reaktoren unter strengen Qualitätskontrollmaßnahmen durchgeführt, um die Konsistenz und Reinheit des Endprodukts sicherzustellen .
Wissenschaftliche Forschungsanwendungen
JWH 015-d7 wird häufig in der wissenschaftlichen Forschung verwendet, insbesondere in den Bereichen Chemie, Biologie, Medizin und forensische Wissenschaft. Einige seiner Anwendungen umfassen:
Forensische Wissenschaft: Wird bei der Analyse von biologischen Proben angewendet, um das Vorhandensein von JWH 015 und verwandten Verbindungen bei Drogenmissbrauchsfällen nachzuweisen.
Wirkmechanismus
This compound wirkt, wie sein nicht-deuteriertes Gegenstück, als Agonist für den Cannabinoidrezeptor 2 (CB2). Es bindet mit hoher Affinität an den CB2-Rezeptor und führt zur Aktivierung nachgeschalteter Signalwege, die verschiedene physiologische Prozesse modulieren. Die Verbindung hat sich gezeigt, dass sie die Produktion proinflammatorischer Zytokine hemmt und Entzündungen durch die Aktivierung des Glukokortikoidrezeptors reduziert . Darüber hinaus wurde festgestellt, dass es antinozizeptive Wirkungen durch die Aktivierung des Stickoxid-zyklisches Guanosinmonophosphat-Proteinkinase G-Adenosintriphosphat-sensitiver Kaliumkanal-Wegs erzeugt .
Wirkmechanismus
Target of Action
JWH 015-d7 is a subtype-selective cannabinoid agonist . Its primary targets are the cannabinoid receptors , specifically the CB2 receptors . The affinity of this compound for CB2 receptors is significantly higher than its affinity for CB1 receptors . These receptors play a crucial role in the immune system and are involved in a variety of physiological processes, including pain sensation and inflammation .
Mode of Action
This compound interacts with its targets, the CB2 receptors, by binding to them . This binding inhibits the ability of pro-inflammatory cytokine interleukin-1β (IL-1β) to induce production of IL-6 and IL-8 and cellular expression of inflammatory cyclooxygenase-2 (COX-2) . It also reduces IL-1β-induced phosphorylation of TAK1 (Thr 184/187) and JNK/SAPK in human RASFs . Interestingly, this compound remains effective in eliciting its anti-inflammatory effects even in the absence of CB2, suggesting the role of non-canonical or an off-target receptor .
Biochemical Pathways
The activation of CB2 receptors by this compound triggers the nitric oxide-cGMP-protein kinase G (PKG)-ATP-sensitive K+ (KATP) channels signaling pathway . This pathway is triggered by the neuronal nitric oxide synthase (NOS1) and modulated by opioids . The activation of this pathway leads to the inhibition of the production of pro-inflammatory cytokines IL-6 and IL-8 .
Pharmacokinetics
It is known that this compound is intended for use as an internal standard for the quantification of jwh 015 by gc- or lc-ms
Result of Action
The activation of CB2 receptors by this compound results in significant anti-inflammatory and antinociceptive effects . In vivo, administration of this compound significantly ameliorated adjuvant-induced arthritis in rats . It also inhibited bone destruction as evident from micro-CT scanning and bone analysis on the harvested joints and modulated serum RANKL and OPG levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound in reducing inflammation was observed in the context of rheumatoid arthritis, suggesting that the inflammatory environment may play a role in its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH 015-d7 involves the incorporation of deuterium atoms into the molecular structure of JWH 015. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions often involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are conducted in large reactors under stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 015-d7 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Analoga führen.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen an den Indol- und Naphthalinringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln und Nukleophilen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte, reduzierte und substituierte Derivate von this compound. Diese Produkte werden oft mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) analysiert, um ihre Strukturen und Eigenschaften zu bestimmen .
Vergleich Mit ähnlichen Verbindungen
JWH 015-d7 gehört zur Familie der Naphthoylindol-synthetischen Cannabinoide. Ähnliche Verbindungen umfassen:
JWH 015: Die nicht-deuterierte Form von this compound, die auch als CB2-Rezeptoragonist wirkt.
JWH 057: Eine verwandte Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.
WIN 55212-2: Ein synthetisches Cannabinoid, das als Agonist sowohl für CB1- als auch für CB2-Rezeptoren wirkt.
This compound ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich in analytischen Anwendungen macht, bei denen eine Isotopenmarkierung erforderlich ist .
Eigenschaften
IUPAC Name |
[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3/i1D3,3D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBBBWQTLXQEN-NORAUYJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016407 | |
| Record name | JWH-015-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-16-8 | |
| Record name | JWH-015-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-2-methoxyethenoxy]benzene](/img/structure/B588799.png)

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)






![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)
